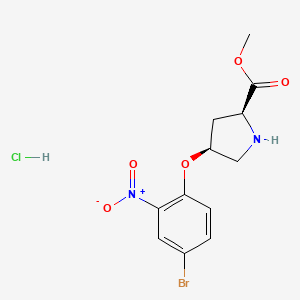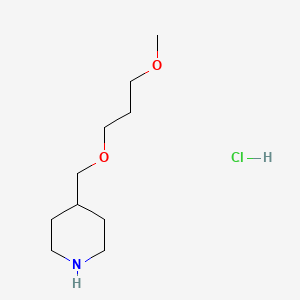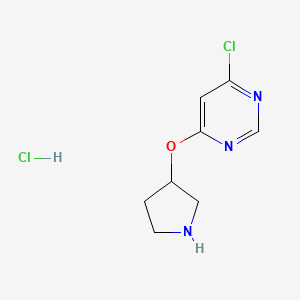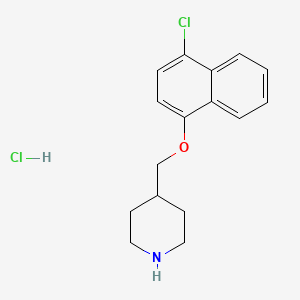
Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride (MBNPC) is a synthetic compound that has been used in a variety of scientific and medical applications. It is a derivative of pyrrolidine carboxylic acid and is often used as a starting material for the synthesis of other compounds. MBNPC has been studied for its potential applications in drug delivery, cancer treatment, and other therapeutic areas.
Applications De Recherche Scientifique
Intermediate in Anticancer Drug Synthesis : A study by Zhou et al. (2019) discusses the synthesis of 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate in small molecule anticancer drugs, which could be related to the structural aspects of Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Zhou et al., 2019).
Catalytic Esterolysis : Aglietto et al. (1985) prepared an optically active polymer containing oxime groups, which was used as a catalyst for the esterolysis of esters of p-nitrophenol with different carboxylic acids. This study demonstrates the potential catalytic applications of related compounds (Aglietto et al., 1985).
Regiospecific Synthesis in Organic Chemistry : Cañete et al. (2013) explored the regiospecific synthesis of 3-bromo-2-(phenylsulfanyl)pyridine derivatives, highlighting the importance of specific functional groups in organic synthesis, which could be relevant to the synthesis of Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Cañete et al., 2013).
Spectrophotometric Applications : Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives of pyridinium bromide for the determination of anionic surfactants in river waters. This indicates potential environmental applications for similar compounds (Higuchi et al., 1980).
Pharmacological Research : Although you requested to exclude drug-related information, it's notable that Ashimori et al. (1991) synthesized and studied the pharmacological effects of a compound structurally related to Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride, highlighting its potential relevance in medical research (Ashimori et al., 1991).
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O5.ClH/c1-19-12(16)9-5-8(6-14-9)20-11-3-2-7(13)4-10(11)15(17)18;/h2-4,8-9,14H,5-6H2,1H3;1H/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGILLJPMQBHPS-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424644.png)
![4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424645.png)


![Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424650.png)
![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424651.png)
![4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424652.png)


![Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424655.png)

![3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424657.png)